Cas no 2096339-22-7 (1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-)

1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, is a boron-containing organic compound featuring a pyridine backbone with a dioxaborolane-protected boronic ester group. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl systems. The tetramethyl dioxaborolane moiety enhances stability, facilitating handling and storage under ambient conditions. Its compatibility with a range of functional groups and mild reaction conditions underscores its utility in pharmaceutical and materials science research. The compound’s well-defined reactivity profile ensures high selectivity in C–C bond-forming transformations, making it a preferred choice for precision synthetic applications.
1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- structure
2096339-22-7 structure
Product Name:1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-
CAS No:2096339-22-7
MF:C14H20BNO3
MW:261.124504089355
MDL:MFCD20278079
CID:5212929
Update Time:2026-03-06

1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-
    • MDL: MFCD20278079
    • Inchi: 1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
    • InChI Key: ACESLJCSCAXFCL-UHFFFAOYSA-N
    • SMILES: C(C1=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1)(=O)CC

1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- Pricemore >>

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1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- Related Literature

Additional information on 1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-

1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- and CAS No. 2096339-22-7: Applications and Research Insights

The compound 1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, identified by the CAS number 2096339-22-7, represents a significant advancement in the field of organic synthesis and pharmaceutical development. This molecule, characterized by its intricate boronic acid functional group and pyridine moiety, has garnered attention for its versatile applications in cross-coupling reactions and as a key intermediate in the synthesis of biologically active compounds.

In recent years, the demand for specialized reagents that facilitate efficient and selective organic transformations has surged. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound enhances its utility as a boronic acid derivative, making it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures and have been widely employed in the preparation of pharmaceuticals and agrochemicals.

The pyridine ring in 1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- introduces additional functionalization possibilities. Pyridine derivatives are known for their role as ligands in transition metal catalysis and as pharmacophores in drug design. The combination of these features makes this compound a valuable tool for researchers aiming to develop novel therapeutic agents.

Recent studies have highlighted the importance of boronic acid derivatives in medicinal chemistry. The stability and reactivity of these compounds have been exploited to create libraries of molecules for high-throughput screening. The specific structure of CAS No. 2096339-22-7 allows for fine-tuning of electronic properties, which is crucial for optimizing biological activity. This has led to its incorporation into various synthetic protocols aimed at discovering new drugs.

The application of this compound extends beyond pharmaceuticals into materials science. For instance, it has been utilized in the synthesis of organic electronic materials where precise control over molecular connectivity is essential. The ability to perform selective cross-coupling reactions enables the construction of polymers with tailored properties.

In academic research, the compound has been employed to study the mechanisms of metal-catalyzed reactions. Understanding these processes is critical for developing more efficient synthetic methods and reducing waste. The use of 1-Propanone, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- as a model substrate has provided insights into how boronic acids interact with transition metals.

The pharmaceutical industry has also benefited from the versatility of this compound. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) underscores its importance in industrial chemistry. Companies are increasingly seeking cost-effective and sustainable methods for producing APIs, and this compound fits well into such strategies.

The development of new synthetic routes has been another area where this compound has made significant contributions. Researchers have leveraged its unique reactivity to develop novel methodologies that could revolutionize organic synthesis. These advancements not only improve efficiency but also open up new possibilities for drug discovery.

The future prospects of CAS No. 2096339-22-7 are promising as more applications are explored. Its adaptability makes it a cornerstone in various chemical disciplines. As research continues to evolve,this compound will likely play an even greater role in shaping the future of chemistry.

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